2-Methyl-6-[4-(2-methylphenyl)piperazin-1-yl]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-[4-(2-methylphenyl)piperazin-1-yl]pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-[4-(2-methylphenyl)piperazin-1-yl]pyrazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-[4-(2-methylphenyl)piperazin-1-yl]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the pyrazine ring or the piperazine moiety.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring or the piperazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or alkoxides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine oxides, while substitution reactions can introduce various functional groups onto the pyrazine or piperazine rings.
Scientific Research Applications
2-Methyl-6-[4-(2-methylphenyl)piperazin-1-yl]pyrazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Methyl-6-[4-(2-methylphenyl)piperazin-1-yl]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
- Methyl 6-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrazine-2-carboxylate
Uniqueness
2-Methyl-6-[4-(2-methylphenyl)piperazin-1-yl]pyrazine is unique due to its specific substitution pattern on the pyrazine and piperazine rings. This unique structure can confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C16H20N4 |
---|---|
Molecular Weight |
268.36 g/mol |
IUPAC Name |
2-methyl-6-[4-(2-methylphenyl)piperazin-1-yl]pyrazine |
InChI |
InChI=1S/C16H20N4/c1-13-5-3-4-6-15(13)19-7-9-20(10-8-19)16-12-17-11-14(2)18-16/h3-6,11-12H,7-10H2,1-2H3 |
InChI Key |
MMSAFHICGRGOCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=NC(=CN=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.